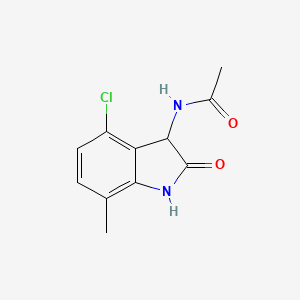

![molecular formula C16H16BrNO4 B4169384 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4169384.png)

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves multi-step reaction sequences. A notable method includes the Leuckart reaction, which has been employed in synthesizing acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani et al., 2016). Another approach involves acetylation, esterification, and ester interchange steps to yield specific acetamide compounds (Z. Zhong-cheng & Shu Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with bromo and methoxy substituents, features specific interactions and bond angles that influence their chemical behavior. For example, the 4-bromophenyl fragment in certain acetamide compounds exhibits a significant dihedral angle with the acetamide unit, affecting their crystal packing through intermolecular hydrogen bonds and C-H...π contacts (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

Acetamide compounds undergo various chemical reactions, including nitration and alkylation, to introduce functional groups that modify their properties. The interaction between nitro and acetamido groups in some molecules can significantly influence chemical shifts in NMR spectroscopy, indicating the presence of specific structural features (Zhang Da-yang, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of acetamide derivatives can be assessed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties of 2-[4-Bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide and related compounds, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure and functional groups. Studies on bromophenols and acetamides have shown that these compounds exhibit radical scavenging activity, highlighting their potential as natural antioxidants (Ke-kai Li et al., 2012).

Mécanisme D'action

Target of Action

ZINC02554829, also known as CBKinase1_009977 or 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide, is a compound that primarily targets zinc transporters . These transporters, including the SLC30 (ZnT) and SLC39 (ZIP) families, are responsible for the excretion and intake of zinc, respectively . Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division .

Mode of Action

The compound interacts with its targets, the zinc transporters, to influence the homeostasis of zinc within the cell .

Biochemical Pathways

ZINC02554829 affects the pathways related to zinc metabolism. Zinc is involved in numerous biological functions, including cell cycle progression, immune functions, meiosis, and many other physiological procedures . Disruption of zinc homeostasis is often associated with disease progression .

Pharmacokinetics

It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The molecular and cellular effects of ZINC02554829’s action are largely related to its influence on zinc homeostasis. By interacting with zinc transporters, the compound can potentially affect a wide range of physiological processes that depend on zinc. This includes the function of many enzymes, protein synthesis, cell division, and immune response .

Action Environment

The action, efficacy, and stability of ZINC02554829 can be influenced by various environmental factors. For instance, the presence of dietary components like phytates and fiber can affect the absorption of zinc, thereby influencing the compound’s action

Propriétés

IUPAC Name |

2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-21-15-5-3-2-4-13(15)18-16(20)10-22-14-7-6-12(17)8-11(14)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVWMZYNZMBDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxy-4-propoxybenzyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4169314.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)

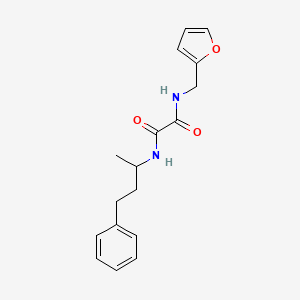

![(2-furylmethyl){2-nitro-5-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4169319.png)

![3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4169323.png)

![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)

![2-(2-chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4169350.png)

![2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)

![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)

![N-(2,4-dimethoxyphenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4169376.png)

![N-cyclohexyl-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4169385.png)

![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4169414.png)

![methyl 4-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4169419.png)